Cas no 1544803-70-4 (ethyl 3-amino-3-(3-methoxyphenyl)butanoate)
ethyl 3-amino-3-(3-methoxyphenyl)butanoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 3-amino-3-(3-methoxyphenyl)butanoate
- EN300-13531684
- 1544803-70-4
- AKOS018407716
-
- Inchi: 1S/C13H19NO3/c1-4-17-12(15)9-13(2,14)10-6-5-7-11(8-10)16-3/h5-8H,4,9,14H2,1-3H3
- InChI Key: QECKLTZDTOEQAY-UHFFFAOYSA-N
- SMILES: O(CC)C(CC(C)(C1C=CC=C(C=1)OC)N)=O
Computed Properties
- Exact Mass: 237.13649347g/mol
- Monoisotopic Mass: 237.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 61.6Ų
ethyl 3-amino-3-(3-methoxyphenyl)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-13531684-0.05g |
ethyl 3-amino-3-(3-methoxyphenyl)butanoate |
1544803-70-4 | 0.05g |
$792.0 | 2023-05-25 | ||
| Enamine | EN300-13531684-0.1g |
ethyl 3-amino-3-(3-methoxyphenyl)butanoate |
1544803-70-4 | 0.1g |
$829.0 | 2023-05-25 | ||
| Enamine | EN300-13531684-0.25g |
ethyl 3-amino-3-(3-methoxyphenyl)butanoate |
1544803-70-4 | 0.25g |
$867.0 | 2023-05-25 | ||
| Enamine | EN300-13531684-0.5g |
ethyl 3-amino-3-(3-methoxyphenyl)butanoate |
1544803-70-4 | 0.5g |
$905.0 | 2023-05-25 | ||
| Enamine | EN300-13531684-1.0g |
ethyl 3-amino-3-(3-methoxyphenyl)butanoate |
1544803-70-4 | 1g |
$943.0 | 2023-05-25 | ||
| Enamine | EN300-13531684-2.5g |
ethyl 3-amino-3-(3-methoxyphenyl)butanoate |
1544803-70-4 | 2.5g |
$1848.0 | 2023-05-25 | ||
| Enamine | EN300-13531684-5.0g |
ethyl 3-amino-3-(3-methoxyphenyl)butanoate |
1544803-70-4 | 5g |
$2732.0 | 2023-05-25 | ||
| Enamine | EN300-13531684-10.0g |
ethyl 3-amino-3-(3-methoxyphenyl)butanoate |
1544803-70-4 | 10g |
$4052.0 | 2023-05-25 | ||
| Enamine | EN300-13531684-50mg |
ethyl 3-amino-3-(3-methoxyphenyl)butanoate |
1544803-70-4 | 50mg |
$744.0 | 2023-09-30 | ||
| Enamine | EN300-13531684-100mg |
ethyl 3-amino-3-(3-methoxyphenyl)butanoate |
1544803-70-4 | 100mg |
$779.0 | 2023-09-30 |
ethyl 3-amino-3-(3-methoxyphenyl)butanoate Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on ethyl 3-amino-3-(3-methoxyphenyl)butanoate
Ethyl 3-Amino-3-(3-Methoxyphenyl)Butanoate: A Comprehensive Overview
Ethyl 3-amino-3-(3-methoxyphenyl)butanoate, with the CAS number 1544803-70-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of amino acids, specifically designed to explore its potential applications in drug development and biological research. The structure of ethyl 3-amino-3-(3-methoxyphenyl)butanoate combines an amino group with a phenolic moiety, making it a versatile molecule for various chemical and biological studies.
The synthesis of ethyl 3-amino-3-(3-methoxyphenyl)butanoate involves a series of well-established organic reactions. Researchers have employed methods such as nucleophilic substitution, condensation reactions, and esterification to achieve this compound. The presence of the methoxy group on the phenyl ring introduces additional electronic effects, which can influence the reactivity and stability of the molecule. This makes ethyl 3-amino-3-(3-methoxyphenyl)butanoate an ideal candidate for studying the impact of substituents on molecular properties.
Recent studies have highlighted the biological activities of ethyl 3-amino-3-(methoxyphenyl)butanoate, particularly its potential as a bioactive compound. Investigations into its pharmacokinetics and pharmacodynamics have revealed promising results, suggesting its ability to interact with specific biological targets. For instance, research has shown that this compound exhibits moderate inhibitory activity against certain enzymes, making it a valuable tool in drug discovery efforts.
In addition to its enzymatic activity, ethyl 3-amino-butanoate derivatives have been explored for their role in modulating cellular signaling pathways. The amino group in the molecule plays a crucial role in hydrogen bonding interactions, which are essential for many biochemical processes. This property has led to further investigations into its potential as a therapeutic agent in treating conditions such as inflammation and oxidative stress.
The structural uniqueness of ethyl 3-amino-methoxyphenyl butanoate also makes it an attractive candidate for chemical modification. By altering the substituents on the phenyl ring or modifying the ester group, researchers can tailor the molecule's properties to suit specific applications. For example, introducing electron-withdrawing groups could enhance its solubility or improve its binding affinity to target proteins.
Ethical considerations and regulatory compliance are paramount in any research involving chemical compounds. Ethical guidelines ensure that experiments are conducted responsibly, minimizing risks to human health and the environment. As such, studies on ethyl 3-amino-methoxyphenyl butanoate adhere to strict safety protocols to prevent any unintended consequences.
In conclusion, ethyl 3-amino-methoxyphenyl butanoate represents a fascinating area of study with diverse applications in chemistry and biology. Its unique structure and promising biological activities make it a valuable compound for further research and development. As scientific advancements continue to unfold, this compound holds the potential to contribute significantly to innovative solutions in medicine and beyond.
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